Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone involves multiple steps. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds . The reaction typically involves the use of palladium catalysts and boronic acids under specific conditions. For instance, starting from 2-bromo-5-nitro furan and reacting it with hydroxy phenyl boronic acids under microwave irradiation can yield the desired furan derivative .
Chemical Reactions Analysis
Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, especially at the positions activated by electron-withdrawing groups.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: Due to its unique structure, it can be used in the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: It can be used as a probe to study various biological pathways and interactions at the molecular level.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone can be compared with other furan derivatives such as:
2-Furoic Acid: Known for its antibacterial properties.
Furan-2-carboxaldehyde: Used in the synthesis of various pharmaceuticals.
5-Hydroxymethylfurfural: Known for its applications in the food industry and as a potential biofuel.
Each of these compounds has unique properties and applications, but this compound stands out due to its complex structure and potential for diverse applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
furan-2-yl-[5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C19H20N2O4/c1-20-6-8-21(9-7-20)11-13-15(22)4-5-16-18(13)14(12-25-16)19(23)17-3-2-10-24-17/h2-5,10,12,22H,6-9,11H2,1H3 |
InChI Key |
QQPLDSCLNSASEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.